

Application Notes and Protocols: Flow Cytometry Analysis of Lymphocytes Treated with Vidofludimus Hemicalcium

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Compound of Interest

Compound Name: Vidofludimus hemicalcium

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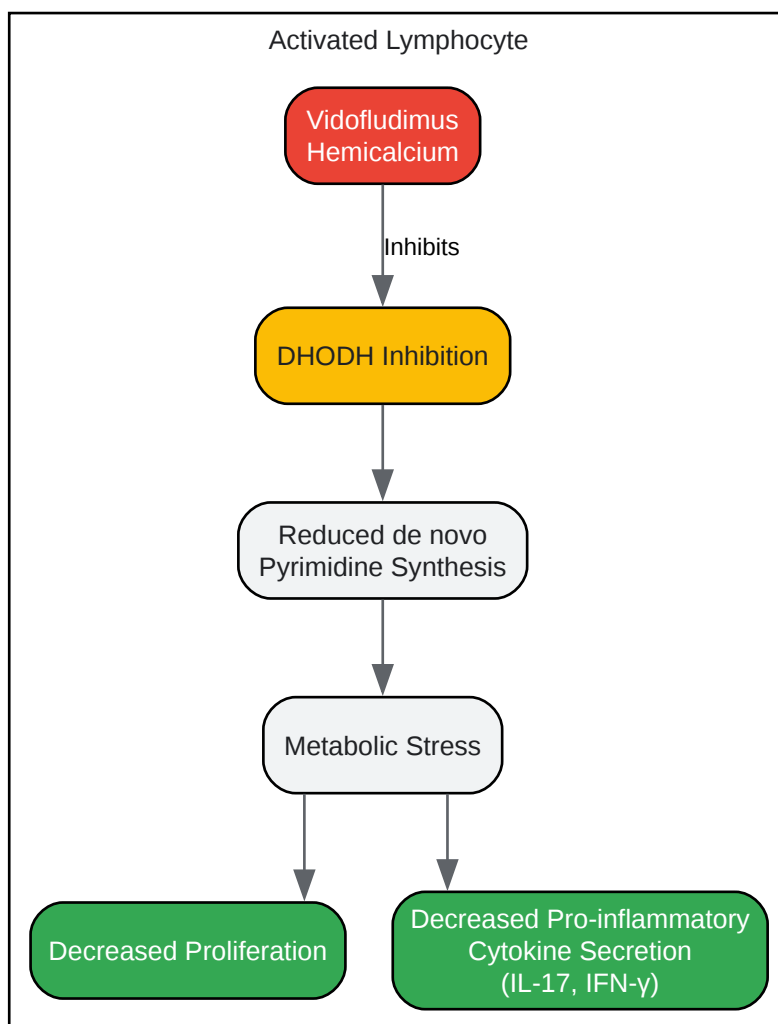
Introduction

Vidofludimus hemicalcium (IMU-838) is an investigational, orally available small molecule drug with a dual mechanism of action, positioning it as a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis and ulcerative colitis.[1][2] It selectively modulates the immune response by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH) and activating the nuclear receptor related 1 (Nurr1).[2][3] The inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, imposes metabolic stress on rapidly proliferating, activated T and B lymphocytes.[1][4][5][6] This selective action reduces lymphocyte proliferation and the secretion of pro-inflammatory cytokines, such as Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ), without causing broad immunosuppression.[4][5][7] Flow cytometry is an indispensable tool for elucidating the cellular effects of **Vidofludimus hemicalcium**. This document provides detailed protocols for assessing lymphocyte proliferation, activation, and cytokine production following treatment.

Mechanism of Action of Vidofludimus Hemicalcium

Vidofludimus hemicalcium's primary immunomodulatory effect stems from the inhibition of DHODH. Activated lymphocytes have a high demand for pyrimidines to support DNA and RNA synthesis required for proliferation. By blocking DHODH, **Vidofludimus hemicalcium** restricts

the pyrimidine supply, leading to a cytostatic effect on these activated cells. Resting lymphocytes, which utilize the pyrimidine salvage pathway, are largely unaffected, contributing to the drug's favorable safety profile.[6]



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Caption: Mechanism of Action of **Vidofludimus Hemicalcium** on Activated Lymphocytes.

Data Presentation: Expected Outcomes

The following tables summarize the anticipated quantitative data from flow cytometry analysis of lymphocytes treated with **Vidofludimus hemicalcium**.

Table 1: Effect of **Vidofludimus Hemicalcium** on T-Lymphocyte Proliferation

Treatment Group	Concentration (μM)	Proliferation Index	% Divided Cells
Vehicle Control (DMSO)	0	Baseline	Baseline
Vidofludimus	1	Reduced	Reduced
Vidofludimus	5	Significantly Reduced	Significantly Reduced
Vidofludimus	10	Strongly Reduced	Strongly Reduced
Vidofludimus	30	Profoundly Reduced	Profoundly Reduced

Table 2: Effect of **Vidofludimus Hemicalcium** on Pro-inflammatory Cytokine Production by CD4+ T-cells

Treatment Group	Concentration (μM)	% IL-17A+ of CD4+	% IFN-γ+ of CD4+
Vehicle Control (DMSO)	0	Baseline	Baseline
Vidofludimus	1	Reduced	Reduced
Vidofludimus	5	Significantly Reduced	Significantly Reduced
Vidofludimus	10	Strongly Reduced	Strongly Reduced
Vidofludimus	30	Profoundly Reduced	Profoundly Reduced

Table 3: Effect of **Vidofludimus Hemicalcium** on T-cell Activation Markers

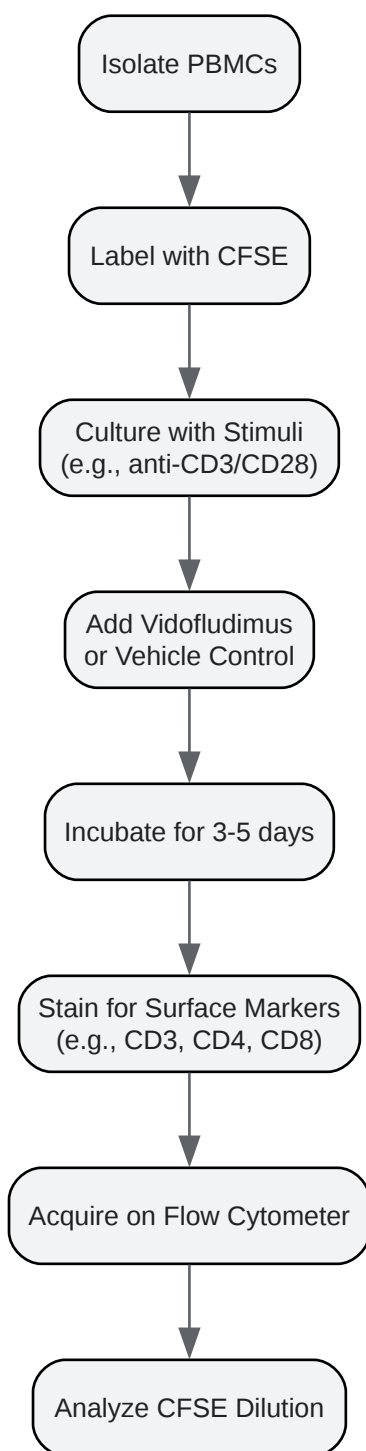
Treatment Group	Concentration (μM)	% CD25+ of CD4+	% CD69+ of CD4+
Vehicle Control (DMSO)	0	Baseline	Baseline
Vidofludimus	1	Reduced	Reduced
Vidofludimus	5	Significantly Reduced	Significantly Reduced
Vidofludimus	10	Strongly Reduced	Strongly Reduced
Vidofludimus	30	Profoundly Reduced	Profoundly Reduced

Note: The IC50 for in vitro inhibition of cytokine release in human lymphocytes is approximately 5–8 μM.^[1] In vitro studies have used concentrations ranging from 1 to 30 μM.^[8]

Experimental Protocols

Lymphocyte Proliferation Assay using CFSE

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor lymphocyte proliferation. CFSE covalently labels intracellular proteins, and its fluorescence is halved with each cell division, which can be quantified by flow cytometry.^{[2][4]}



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Caption: Workflow for CFSE-based Lymphocyte Proliferation Assay.

Materials:

- Ficoll-Paque
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- CFSE dye
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
- **Vidofludimus hemicalcium** (and DMSO as vehicle)
- Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
- Flow cytometer

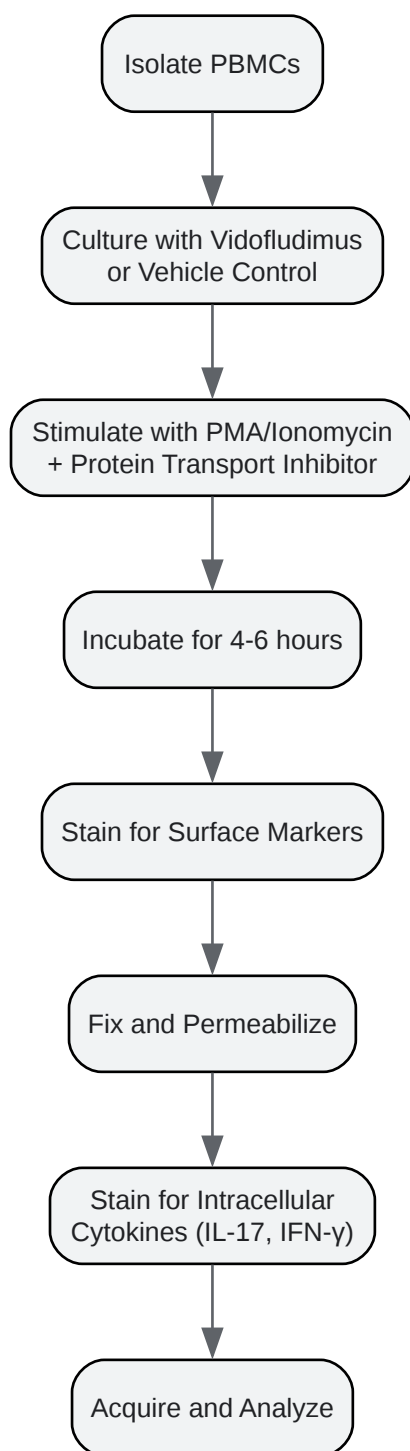
Procedure:

- Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- CFSE Labeling: Resuspend PBMCs at 1×10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 μ M and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold RPMI-1640 with 10% FBS.
- Cell Culture: Wash the cells twice and resuspend in complete RPMI-1640 medium. Plate the cells in a 96-well plate at 2×10^5 cells/well.
- Stimulation and Treatment: Add T-cell stimuli to the wells. Add **Vidofludimus hemicalcium** at desired concentrations (e.g., 1, 5, 10, 30 μ M) or vehicle control (DMSO).
- Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
- Surface Staining: Harvest the cells and wash with PBS. Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.

- Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
- Data Analysis: Gate on lymphocyte populations based on forward and side scatter, then on specific T-cell subsets (e.g., CD3+CD4+). Analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the proliferation index.

Intracellular Cytokine Staining (ICS)

This protocol is for the detection of intracellular cytokines IL-17A and IFN- γ in T-lymphocytes.



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Caption: Workflow for Intracellular Cytokine Staining.

Materials:

- Isolated PBMCs
- Complete RPMI-1640 medium
- **Vidofludimus hemicalcium** and DMSO
- PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4)
- Fixation/Permeabilization buffer
- Fluorochrome-conjugated antibodies for intracellular cytokines (anti-IL-17A, anti-IFN- γ)
- Flow cytometer

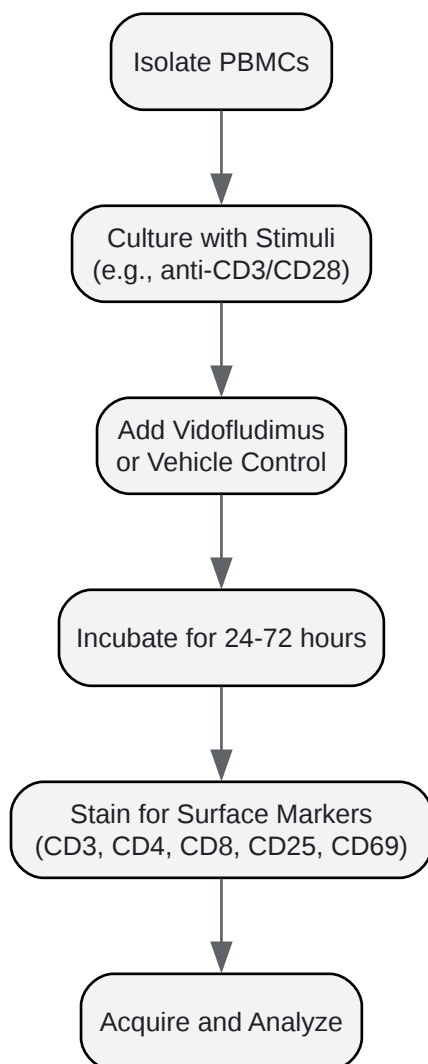
Procedure:

- Cell Culture and Treatment: Plate isolated PBMCs in a 96-well plate at 1×10^6 cells/well in complete RPMI-1640 medium. Add **Vidofludimus hemicalcium** at desired concentrations or vehicle control. Incubate for 24-72 hours.
- Stimulation: For the final 4-6 hours of culture, add PMA (50 ng/mL) and Ionomycin (1 μ g/mL) along with a protein transport inhibitor.
- Surface Staining: Harvest and wash the cells. Stain for surface markers for 30 minutes at 4°C.
- Fixation and Permeabilization: Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- Intracellular Staining: Stain with fluorochrome-conjugated anti-IL-17A and anti-IFN- γ antibodies for 30 minutes at room temperature in the dark.
- Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

- Data Analysis: Gate on CD4+ T-cells and analyze the expression of IL-17A and IFN- γ .

T-cell Activation Marker Analysis

This protocol is for the analysis of early (CD69) and late (CD25) T-cell activation markers.



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Caption: Workflow for T-cell Activation Marker Analysis.

Materials:

- Isolated PBMCs
- Complete RPMI-1640 medium

- T-cell activation stimuli
- **Vidofludimus hemicalcium** and DMSO
- Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)
- Flow cytometer

Procedure:

- Cell Culture, Stimulation, and Treatment: Plate isolated PBMCs and stimulate as described in the proliferation assay. Add **Vidofludimus hemicalcium** at desired concentrations or vehicle control.
- Incubation: Culture the cells for 24 hours (for CD69) or 48-72 hours (for CD25).
- Surface Staining: Harvest and wash the cells. Stain with a cocktail of fluorochrome-conjugated antibodies including anti-CD3, anti-CD4, anti-CD8, anti-CD25, and anti-CD69 for 30 minutes at 4°C.
- Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
- Data Analysis: Gate on T-cell subsets and quantify the percentage of cells expressing CD25 and CD69.

Conclusion

The provided protocols offer a comprehensive framework for utilizing flow cytometry to investigate the immunomodulatory effects of **Vidofludimus hemicalcium** on lymphocytes. These assays are crucial for understanding the drug's mechanism of action and for its continued development as a therapeutic agent for autoimmune and inflammatory diseases. The ability to dissect its impact on lymphocyte proliferation, activation, and cytokine profiles provides valuable insights for both preclinical and clinical research.

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